molecular formula C10H12N2O4 B8615617 2-Nitro-5-propoxy-benzamide

2-Nitro-5-propoxy-benzamide

Cat. No. B8615617
M. Wt: 224.21 g/mol
InChI Key: FEEILBBEPLFKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5-propoxy-benzamide is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-5-propoxy-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-5-propoxy-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-nitro-5-propoxybenzamide

InChI

InChI=1S/C10H12N2O4/c1-2-5-16-7-3-4-9(12(14)15)8(6-7)10(11)13/h3-4,6H,2,5H2,1H3,(H2,11,13)

InChI Key

FEEILBBEPLFKDZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-nitro-5-propoxy-benzoic acid (1.97 g, 8.75 mmol) and DMF (0.1 mL) in SOCl2 (20 mL) was stirred at 65° C. for 2 h. After the reaction was completed, the mixture was cooled to room temperature. SOCl2 was removed in vacuo and the residue was dissolved in anhydrous CH2Cl2 (10 mL), which was added to NH3—H2O (28%) dropwise. After 1 h, the precipitate was collected and dried in vacuo to give 1.68 g of i-a as a yellow solid (85.2%). LCMS m/z=208.1 (M−16), 225.1 (M+1) (Method B) (retention time=1.88 min).
Name
2-nitro-5-propoxy-benzoic acid
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
85.2%

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